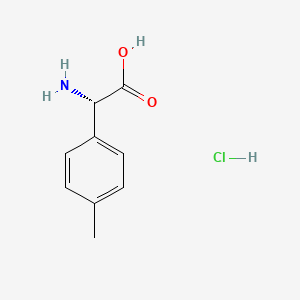

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, also known as S-ATPA, is a chiral amino acid derivative with a hydrochloride salt. It has been used in a variety of scientific applications, including enzyme-catalyzed reactions, peptide synthesis, and drug development. This article will discuss the synthesis of S-ATPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

Asymmetric Synthesis of Cyclopentenones

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride has been used in the asymmetric synthesis of cyclopentenones. This process involves the treatment of optically active chlorovinyl p-tolyl sulfoxides with cyanomethyllithium, leading to the formation of enantiomerically pure cyclopentenones (Satoh, Yoshida, & Ota, 2001); (Satoh, Yoshida, Takahashi, & Ota, 2003).

Synthesis of Fluorescent Amino Acids

This compound is used in synthesizing fluorescent amino acids, such as the racemic form of (7-hydroxycoumarin-4-yl)ethylglycine, a versatile fluorescent probe in proteins (Braun & Dittrich, 2010).

Biochemical and Pharmaceutical Applications

Antioxidant and Enzyme Inhibitory Studies

The compound has been studied for its role in creating Schiff base ligands that show significant antioxidant properties and inhibitory activities against xanthine oxidase, an enzyme associated with hyperuricemia (Ikram et al., 2015).

Corrosion Inhibition

Amino acids including derivatives of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride have been investigated for their corrosion inhibitive performance, particularly in protecting metals from acid corrosion (Kaya, Tüzün, Kaya, & Obot, 2016).

Peptide Nucleic Acid (PNA) Synthesis

This compound is involved in the synthesis of PNA monomers, which are crucial for the solid-phase synthesis of peptide nucleic acids, a DNA mimic (Wojciechowski & Hudson, 2008).

Deamidation of Proteins

Acetic acid, a related compound, is used for deamidating proteins such as wheat gluten, which affects its functional and nutritional properties (Liao et al., 2010).

properties

IUPAC Name |

(2S)-2-amino-2-(4-methylphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBTUEDUVFCRJC-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)

![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)